molecular formula C22H29N3O3S B5376821 N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B5376821
M. Wt: 415.6 g/mol
InChI Key: GGXJKAGOCXAUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, commonly known as DPA-714, is a small molecule that has gained significant attention in the field of medical research due to its potential applications in the diagnosis and treatment of various neurological disorders. It belongs to the class of selective high-affinity ligands for translocator protein (TSPO), which is expressed in the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and endothelial cells.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Its ability to selectively bind to N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, which is upregulated in activated microglia and astrocytes, makes it an attractive target for imaging and therapeutic purposes. DPA-714 has been labeled with various radioisotopes, such as carbon-11 and fluorine-18, for positron emission tomography (PET) imaging of N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide expression in vivo. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Mechanism of Action

DPA-714 binds to N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide with high affinity and specificity, leading to the modulation of various cellular processes, including calcium homeostasis, oxidative stress, and apoptosis. N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is involved in the transport of cholesterol and other lipids into the mitochondria, which is essential for the synthesis of steroid hormones and neurosteroids. DPA-714 has been shown to increase the production of neurosteroids, which have been implicated in the regulation of neuronal excitability and neuroprotection.
Biochemical and physiological effects:
DPA-714 has been shown to modulate various biochemical and physiological processes in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in activated microglia and astrocytes. It has also been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 and transforming growth factor-β, in these cells. In animal models of neurodegenerative diseases, DPA-714 has been shown to reduce neuronal loss and improve cognitive function.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments, including its high affinity and specificity for N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, its ability to cross the blood-brain barrier, and its low toxicity profile. However, there are also some limitations to its use, including its high cost, the need for specialized equipment for PET imaging, and the lack of standardized protocols for its use in preclinical and clinical studies.

Future Directions

There are several future directions for the use of DPA-714 in medical research. One area of focus is the development of novel PET tracers for imaging N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide expression in vivo. Another area of focus is the optimization of DPA-714 for therapeutic purposes, such as the treatment of neurodegenerative diseases. This may involve the development of prodrugs or analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, the role of N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 2,6-diethylphenyl isocyanate with 4-(phenylsulfonyl)-1-piperazinecarboxylic acid tert-butyl ester in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then hydrolyzed with hydrochloric acid to obtain DPA-714 in high yield and purity. This method has been optimized for large-scale production of DPA-714, which is essential for its use in preclinical and clinical studies.

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-3-18-9-8-10-19(4-2)22(18)23-21(26)17-24-13-15-25(16-14-24)29(27,28)20-11-6-5-7-12-20/h5-12H,3-4,13-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXJKAGOCXAUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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